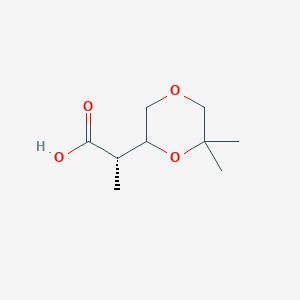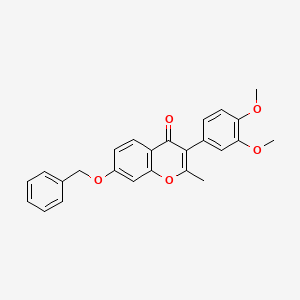![molecular formula C10H14BrF3 B2391272 2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane CAS No. 2361644-22-4](/img/structure/B2391272.png)
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane, commonly known as BTBO, is a bicyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicinal chemistry. In
作用机制
The mechanism of action of BTBO involves its ability to interact with various biological molecules, such as proteins and nucleic acids. BTBO can bind to specific sites on these molecules, which can alter their structure and function. This can lead to various biochemical and physiological effects, such as changes in enzyme activity, gene expression, and cell signaling.
Biochemical and Physiological Effects:
BTBO has been shown to have various biochemical and physiological effects, depending on its concentration and the specific biological molecule it interacts with. For example, BTBO has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of various neurotransmitter receptors, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor. Additionally, BTBO has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of using BTBO in lab experiments is its unique chemical structure, which allows it to interact with specific biological molecules in a selective and reversible manner. Additionally, BTBO is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one limitation of using BTBO is its potential toxicity and side effects, which may limit its use in certain applications. Additionally, the precise mechanism of action of BTBO is still not fully understood, which may limit its potential therapeutic applications.
未来方向
There are many potential future directions for the study of BTBO. One direction is to further explore its potential therapeutic applications, such as in the treatment of cancer and Alzheimer's disease. Another direction is to study its interactions with specific biological molecules in more detail, which may provide insights into its mechanism of action. Additionally, future studies could focus on developing new synthesis methods for BTBO, which may improve its yield and purity. Overall, the study of BTBO has the potential to contribute to our understanding of various biological processes and may lead to the development of new therapeutic agents.
合成方法
BTBO can be synthesized using a variety of methods, including the reaction of 2-trifluoromethylcyclohexanone with bromomethylcyclopropane in the presence of a base. Another method involves the reaction of 2-trifluoromethylcyclohexanone with bromine and magnesium in the presence of diethyl ether. The yield and purity of BTBO can be improved by using various purification methods, such as column chromatography and recrystallization.
科学研究应用
BTBO has been used in various scientific research studies, including medicinal chemistry, neuroscience, and chemical biology. In medicinal chemistry, BTBO has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In neuroscience, BTBO has been used to study the mechanism of action of various neurotransmitters, such as dopamine and serotonin. In chemical biology, BTBO has been used to study the structure and function of various proteins, such as enzymes and receptors.
属性
IUPAC Name |
2-(bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3/c11-6-9(10(12,13)14)5-7-1-3-8(9)4-2-7/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPSXNKONVCUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)

![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)
![N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2391194.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)

![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2391197.png)


![Trimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2391201.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2391205.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2391206.png)
